Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
Description
The compound "Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-" is a nitro-substituted benzene derivative featuring a stereochemically defined tetrafluorocyclohexyl group. Its structure combines aromatic and fluorinated cyclohexyl moieties, which confer unique electronic and steric properties. The nitro group at the 4-position introduces strong electron-withdrawing effects, while the tetrafluorocyclohexyl substituent at the 3-position contributes to hydrophobicity and conformational rigidity.
Properties
IUPAC Name |
1-nitro-2-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-7-5-8(14)12(16)10(11(7)15)6-3-1-2-4-9(6)17(18)19/h1-4,7-8,10-12H,5H2/t7-,8+,10?,11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPSBTUJFRBOM-ZZAFMBFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1F)F)C2=CC=CC=C2[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=CC=C2[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
The target compound features a nitro group at the para position relative to a meta-oriented tetrafluorocyclohexyl group. The (2S,3R,5S,6R) configuration of the cyclohexyl ring imposes significant synthetic constraints, necessitating enantioselective fluorination or resolution techniques. Key challenges include:
- Regioselective nitration without disturbing the fluorinated cyclohexyl moiety.
- Stereochemical control during cyclohexyl ring formation or functionalization.
- Compatibility of reaction conditions with acid-sensitive nitro groups.
Synthetic Pathways and Methodologies
Nitration of Pre-Functionalized 3-Tetrafluorocyclohexylbenzene
A logical approach involves introducing the nitro group into a pre-assembled 3-tetrafluorocyclohexylbenzene scaffold. This method leverages classical electrophilic aromatic substitution (EAS) under mixed acid conditions (HNO₃/H₂SO₄), as exemplified in adiabatic nitration processes.
Procedure:
- Substrate Preparation : Synthesize 3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]benzene via Suzuki-Miyaura coupling between bromobenzene and a tetrafluorocyclohexyl boronic ester.
- Nitration : React the intermediate with fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C for 4–6 hours.
- Workup : Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/EtOAc 9:1).
Challenges:
Direct Cyclohexyl Functionalization of 4-Nitrobenzene Derivatives
An alternative strategy involves attaching the tetrafluorocyclohexyl group to a pre-nitrated benzene ring. This route avoids nitrating a sterically hindered substrate but requires nucleophilic aromatic substitution (NAS) under strongly basic conditions.
Procedure:
- Substrate Synthesis : Prepare 1-chloro-4-nitrobenzene via chlorination of nitrobenzene using Cl₂/FeCl₃.
- NAS Reaction : React with (2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexanol in DMSO/KF at 120°C for 12 hours.
- Purification : Crystallize from ethanol/water (1:1).
Analytical Data:
Stereoselective Construction of the Tetrafluorocyclohexyl Moiety
The (2S,3R,5S,6R)-tetrafluorocyclohexyl group’s synthesis demands enantiocontrolled fluorination. A plausible pathway involves:
- Cyclohexene Precursor : Start with cis,cis-1,3,5-cyclohexatriene.
- Electrophilic Fluorination : Use Selectfluor® in HF/pyridine to introduce fluorine atoms sequentially, guided by chiral catalysts (e.g., Cinchona alkaloids).
- Stereochemical Verification : Confirm configuration via X-ray crystallography or NOESY NMR.
Key Observations:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Stereocontrol |
|---|---|---|---|---|
| Pre-Functionalized EAS | Mild nitration conditions | Low yield due to ring deactivation | 45–50 | Dependent on precursor |
| NAS of Nitroarene | High regioselectivity | Harsh base conditions degrade nitro groups | 60–65 | Moderate |
| Chiral Fluorination | High enantiomeric purity | Multi-step, expensive catalysts | 30–40 | Excellent (85% ee) |
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
The incorporation of fluorine into organic compounds is a well-established strategy to enhance the pharmacokinetic properties of drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. The unique dipolar nature of the tetrafluorocyclohexane moiety in this compound may contribute to its potential as a building block in drug design. Studies have shown that fluorinated cyclohexanes can influence the binding affinity and selectivity of drug candidates towards biological targets .
Case Study:
Research into tetrafluorocyclohexane derivatives has revealed their effectiveness in modulating biological activity. For instance, derivatives of tetrafluorocyclohexane have been explored for their roles in targeting specific proteins involved in cancer progression. The fluorinated motifs can enhance interactions with target sites due to their unique electronic properties .
Agrochemical Applications
Pesticides and Herbicides:
Fluorinated compounds are increasingly used in the development of agrochemicals due to their ability to improve the efficacy and persistence of these substances in agricultural settings. The compound may serve as a precursor for synthesizing novel pesticides that exhibit enhanced activity against pests while minimizing environmental impact.
Research Insights:
Studies indicate that fluorinated agrochemicals can provide better control over target organisms compared to their non-fluorinated counterparts. The polar nature of the tetrafluorocyclohexane structure allows for better solubility and distribution within plant systems .
Materials Science Applications
Polymer Chemistry:
The unique properties of fluorinated compounds make them suitable for applications in polymer chemistry. Benzene derivatives containing tetrafluorocyclohexane can be utilized to synthesize polymers with enhanced thermal stability and chemical resistance.
Material Properties:
Fluorinated polymers exhibit low surface energy and high hydrophobicity, making them ideal for coatings and materials that require resistance to solvents and chemicals. The incorporation of such structures into polymer matrices can lead to innovative materials with tailored properties for specific applications .
Data Table: Applications Overview
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The nitro group can participate in redox reactions, while the tetrafluorocyclohexyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
- Structure : Differs by substitution of the nitro group with bromine at the 1-position.
- Molecular Formula: C₁₂H₁₁BrF₄ (Molar Mass: 311.11 g/mol) vs. C₁₂H₁₁F₄NO₂ (estimated ~277.11 g/mol for the nitro analog).
- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution, whereas the nitro group stabilizes negative charge and directs electrophilic attacks.
- Applications : Bromo derivatives are intermediates in cross-coupling reactions (e.g., Suzuki), while nitro analogs may serve as precursors to amines via reduction .
Cyclohexyl Derivatives with Oxygen-Containing Substituents
Examples from and include acetyloxy and hydroxymethyl groups (e.g., rel-(1R,2S,3S,4S,5S,6R)-2,3,4-(Acetyloxy)-5,6-bis[(acetyloxy)methyl]cyclohexyl Acetate).
- Polarity : Acetoxy groups enhance solubility in polar solvents compared to the hydrophobic tetrafluorocyclohexyl group.
- Stability : Nitro groups are thermally stable but reactive under reducing conditions, whereas acetyloxy groups hydrolyze in basic media.
- Synthetic Utility : Oxygenated derivatives are common in carbohydrate chemistry, while nitro-substituted aromatics are pivotal in explosives and dyes .
Hydroxymethyl-Containing Cyclitols
- Example : rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol ().
- Functionality : Hydroxymethyl groups increase hydrophilicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group.
- Biological Relevance : Hydroxymethyl derivatives are explored as glycosidase inhibitors, whereas nitro-aromatics are studied for antimicrobial activity .
Physicochemical and Electronic Properties
Table 1: Key Comparisons
Q & A
Q. What are the recommended synthetic routes for introducing the tetrafluorocyclohexyl and nitro groups to benzene derivatives?
Methodological Answer: The synthesis of fluorinated cyclohexyl-substituted benzene derivatives often involves benzylic functionalization. For example, bromination of phenyl-tetrafluorocyclohexane analogs can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux for 18 hours, followed by purification via solvent extraction and drying over Na₂SO₄ . The nitro group can be introduced via electrophilic aromatic substitution under controlled nitration conditions (e.g., HNO₃/H₂SO₄), but steric hindrance from the tetrafluorocyclohexyl group may require optimization of temperature and reaction time.
Q. How can researchers characterize the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the stereochemistry of the tetrafluorocyclohexyl group, as vicinal coupling constants (³J₆F-₅F) can indicate axial/equatorial fluorine positions. ¹H and ¹³C NMR help verify nitro group placement and aromatic substitution patterns .
- X-ray Crystallography : Resolves absolute stereochemistry, though challenges arise from fluorine’s low electron density.
- HPLC-MS : Ensures purity and detects regioisomers. For fluorinated compounds, reverse-phase columns with acetonitrile/water gradients are effective .
Q. What safety protocols are essential when handling fluorinated aromatic compounds?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fluorinated compounds may penetrate latex .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., during reflux).
- Waste Disposal : Collect fluorinated waste separately; incineration is recommended to prevent environmental release of persistent fluorinated byproducts .
Advanced Research Questions
Q. How does stereochemistry of the tetrafluorocyclohexyl group influence the compound’s reactivity and physical properties?
Methodological Answer: The all-cis configuration (2S,3R,5S,6R) creates a rigid, electron-withdrawing substituent that:
- Reduces Electron Density : Directs nitro group substitution to specific positions via steric and electronic effects.
- Affects Solubility : Fluorine’s hydrophobicity lowers aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions.
- Thermal Stability : Fluorinated cyclohexanes exhibit higher thermal stability (decomposition >200°C), as seen in analogous compounds .
Data Contradiction Analysis : Conflicting NMR data may arise from dynamic ring puckering of the cyclohexyl group. Variable-temperature NMR can distinguish static vs. dynamic stereochemistry .
Q. What strategies resolve contradictions in regioselectivity during nitration?
Methodological Answer:
- Computational Modeling : DFT calculations (e.g., Gaussian) predict nitration sites by mapping electrostatic potential surfaces. Compare with experimental NMR to validate .
- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group placement via MS/MS fragmentation patterns.
- Competitive Experiments : Compare yields under varying acid strengths (e.g., HNO₃ vs. acetyl nitrate) to identify kinetic vs. thermodynamic control .
Q. How can researchers assess the compound’s stability under photolytic or thermal conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature. For fluorinated aromatics, stability typically exceeds 150°C .
- UV-Vis Spectroscopy : Monitors photodegradation (λ = 300–400 nm) in solution. Use quartz cells and controlled light sources.
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
Q. What computational methods predict intermolecular interactions in crystal packing?
Methodological Answer:
Q. How to address discrepancies in reported fluorine coupling constants for stereochemical assignments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
